![molecular formula C14H18N2O3 B2439396 2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351622-75-7](/img/structure/B2439396.png)
2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Innovative Synthesis Techniques
Research has demonstrated novel palladium-catalyzed intramolecular allylation methods leading to pyrrolidin-2-ones, showcasing the utility of acetamide derivatives in synthesizing complex nitrogen-containing heterocycles (Giambastiani et al., 1998). Such processes are crucial for the development of pharmacologically active compounds and can be applied to the synthesis of related compounds for diverse biological applications.
Chemoselective Transformations
The chemoselective acetylation of amino groups, as demonstrated with 2-aminophenol derivatives, highlights the importance of selective functionalization in drug synthesis. This method, utilizing immobilized lipase, points towards efficient strategies for modifying compounds like "2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide" to enhance their pharmacological properties (Magadum & Yadav, 2018).
Biological Applications
Antiepileptic Activity
The discovery of new agents with significant antiepileptic activity, such as pyrrolidone butanamides, provides insight into the potential neurological applications of acetamide derivatives. These findings suggest that structural analogues of "2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide" could be explored for their effects on central nervous system disorders (Kenda et al., 2004).
Anticancer Properties
The design and synthesis of acetamide derivatives for anticancer applications underscore the compound's potential in oncology. For instance, novel oxadiazole derivatives have been evaluated for their cytotoxicity against cancer cell lines, suggesting a pathway for the development of cancer therapeutics based on acetamide scaffolds (Vinayak et al., 2014).
Anti-inflammatory and Antipyretic Activities
Research on pyridone and chromenopyridone derivatives reveals the anti-inflammatory and antipyretic potential of compounds bearing the acetamide moiety. These studies offer a foundation for exploring "2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide" and its derivatives for their therapeutic efficacy in inflammatory diseases and fever management (Fayed et al., 2021).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-12-5-3-10(4-6-12)7-14(18)16-11-8-13(17)15-9-11/h3-6,11H,2,7-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDMNBLOXYAION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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